4-Imidazol-1-ylmethylxanthen-9-one

描述

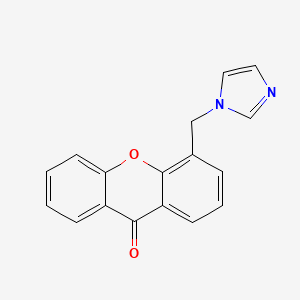

4-Imidazol-1-ylmethylxanthen-9-one is a heterocyclic compound featuring a xanthenone core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) substituted at the 4-position with an imidazol-1-ylmethyl group. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is linked via a methyl bridge to the xanthenone scaffold.

属性

分子式 |

C17H12N2O2 |

|---|---|

分子量 |

276.29 g/mol |

IUPAC 名称 |

4-(imidazol-1-ylmethyl)xanthen-9-one |

InChI |

InChI=1S/C17H12N2O2/c20-16-13-5-1-2-7-15(13)21-17-12(4-3-6-14(16)17)10-19-9-8-18-11-19/h1-9,11H,10H2 |

InChI 键 |

SWNOXHJBMDOXFE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CN4C=CN=C4 |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Features of Analogous Compounds

Detailed Comparisons

Positional Isomerism: 1- vs. 4-Substituted Xanthenones

The substitution position significantly influences molecular interactions. This positional shift may reduce binding affinity to planar active sites (e.g., CYP19A1’s heme pocket) due to mismatched spatial orientation .

Core Modifications: Xanthenone vs. Thioxanthenone

However, sulfur’s larger atomic size and polarizability may disrupt π-π stacking interactions critical for enzyme inhibition.

Nitro-Substituted Derivatives

Nitro groups (e.g., 4-Imidazol-1-ylmethyl-1-nitro-xanthen-9-one ) introduce strong electron-withdrawing effects, rendering the compound more electrophilic. This could enhance covalent binding to nucleophilic enzyme residues but may also increase toxicity risks due to reactive intermediate formation.

Chroman-Based Analogs

4-Imidazol-1-yl-2-phenyl-chroman-7-ol replaces the xanthenone core with a chroman structure (a benzopyran moiety), incorporating a hydroxyl group and phenyl ring. The hydroxyl group may confer antioxidant properties, while the phenyl substituent could improve binding to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。